molecular formula C10H14N5Na2O9P B12303646 disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

Cat. No.: B12303646
M. Wt: 425.20 g/mol
InChI Key: LAUMXEFZKNJLIR-RECCOLBKSA-L
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Description

Guanosine 5’-phosphate disodium salt hydrate is a nucleotide derivative that plays a crucial role in various biochemical processes. It is a salt form of guanosine monophosphate, which is a nucleotide composed of guanine, ribose, and a phosphate group. This compound is commonly used in biochemical research and has significant applications in molecular biology and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of guanosine 5’-phosphate disodium salt hydrate typically involves the phosphorylation of guanosine. This can be achieved through enzymatic or chemical methods. One common approach is the enzymatic phosphorylation of guanosine using guanylate kinase in the presence of adenosine triphosphate. The reaction conditions usually involve a buffered aqueous solution at a pH of around 7.5 to 8.0 and a temperature of 37°C.

Industrial Production Methods: Industrial production of guanosine 5’-phosphate disodium salt hydrate often involves microbial fermentation processes. Specific strains of bacteria or yeast are engineered to overproduce guanosine monophosphate, which is then isolated and converted to its disodium salt form. The fermentation broth is typically subjected to filtration, concentration, and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Guanosine 5’-phosphate disodium salt hydrate can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form guanosine 5’-diphosphate or guanosine 5’-triphosphate.

    Reduction: Reduction reactions are less common but can occur under specific conditions.

    Substitution: The phosphate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous solutions at neutral or slightly alkaline pH.

    Substitution: Nucleophilic substitution reactions often involve reagents such as sodium azide or thiol compounds. These reactions are usually performed in aqueous or organic solvents at room temperature.

Major Products:

    Oxidation: Guanosine 5’-diphosphate, guanosine 5’-triphosphate.

    Substitution: Various substituted guanosine derivatives depending on the nucleophile used.

Scientific Research Applications

Guanosine 5’-phosphate disodium salt hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other nucleotides and nucleotide analogs.

    Biology: It plays a role in signal transduction pathways and is involved in the regulation of various cellular processes.

    Medicine: It is used in the study of metabolic pathways and the development of antiviral and anticancer drugs.

    Industry: It is used in the production of flavor enhancers and as a component in certain pharmaceutical formulations.

Mechanism of Action

The mechanism of action of guanosine 5’-phosphate disodium salt hydrate involves its role as a nucleotide in various biochemical pathways. It acts as a substrate for enzymes such as guanylate cyclase and guanylate kinase, which are involved in the synthesis of cyclic guanosine monophosphate and guanosine diphosphate, respectively. These molecules play critical roles in signal transduction, energy transfer, and cellular regulation.

Molecular Targets and Pathways:

    Guanylate Cyclase: Converts guanosine 5’-phosphate to cyclic guanosine monophosphate, which acts as a second messenger in various signaling pathways.

    Guanylate Kinase: Converts guanosine 5’-phosphate to guanosine diphosphate, which is involved in nucleotide metabolism and energy transfer.

Comparison with Similar Compounds

  • Guanosine 5’-diphosphate disodium salt hydrate
  • Guanosine 5’-triphosphate disodium salt hydrate
  • Adenosine 5’-phosphate disodium salt hydrate

Uniqueness: Guanosine 5’-phosphate disodium salt hydrate is unique in its specific role as a monophosphate nucleotide. While guanosine 5’-diphosphate and guanosine 5’-triphosphate are involved in more complex biochemical processes, guanosine 5’-phosphate serves as a fundamental building block in nucleotide synthesis and metabolism. Its simplicity and versatility make it a valuable tool in various research applications.

Properties

Molecular Formula

C10H14N5Na2O9P

Molecular Weight

425.20 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate

InChI

InChI=1S/C10H14N5O8P.2Na.H2O/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(23-9)1-22-24(19,20)21;;;/h2-6,9,16-17H,1H2,(H2,11,14,18)(H2,19,20,21);;;1H2/q;2*+1;/p-2/t3-,4?,5-,6-,9-;;;/m1.../s1

InChI Key

LAUMXEFZKNJLIR-RECCOLBKSA-L

Isomeric SMILES

C1=NC2C(=O)NC(=N)N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Canonical SMILES

C1=NC2C(=O)NC(=N)N=C2N1C3C(C(C(O3)COP(=O)([O-])[O-])O)O.O.[Na+].[Na+]

Origin of Product

United States

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